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Compound of Interest

Compound Name: 1-Phenethylamine

Cat. No.: B125046

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the chiral amine (S)-(-)-1-phenethylamine. It is intended for researchers, scientists, and drug
development professionals who utilize this compound in their work. This document presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear
and accessible format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(-)-1-phenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data

Chemical Shift

Multiplicity Integration Assignment
(ppm)
7.20-7.40 m 5H Aromatic (CeH5s)
4.15 q 1H Methine (CH)
1.55 s 2H Amine (NH2)
1.35 d 3H Methyl (CHs)

Solvent: CDClIs. Spectrometer frequency: 400 MHz.
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)

Assignment

145.8 Aromatic (C-ipso)
128.5 Aromatic (CH)
127.0 Aromatic (CH)
126.2 Aromatic (CH)
51.2 Methine (CH)
25.6 Methyl (CHs)

Solvent: CDClIs. Spectrometer frequency: 100 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3360, 3280 Strong, Broad N-H Stretch (Amine)

3080, 3060, 3020 Medium C-H Stretch (Aromatic)
2960, 2920, 2850 Medium C-H Stretch (Aliphatic)
1600, 1490, 1450 Medium to Strong C=C Stretch (Aromatic Ring)
1370 Medium C-H Bend (CH3)

760. 700 Strong C-H Bend (Aromatic,

Monosubstituted)

Sample preparation: Neat liquid film between NacCl plates.

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

121 30 [M]* (Molecular lon)
106 100 [M-CHs]*

79 25 [CeHs]*

77 20 [CeHs]*

lonization Method: Electron lonization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of (S)-(-)-1-phenethylamine was accurately weighed and dissolved
in approximately 0.7 mL of deuterated chloroform (CDCIs).[1]

e The solution was transferred to a 5 mm NMR tube.[1]

» The NMR tube was capped and carefully inverted several times to ensure a homogenous
solution.

Data Acquisition:

e The NMR spectra were acquired on a 400 MHz spectrometer.

e The magnetic field was locked using the deuterium signal from the CDCls solvent.[1]
e Shimming was performed to optimize the magnetic field homogeneity.[1]

o For H NMR, the spectral width was set to encompass all proton signals, and a sufficient
number of scans were acquired to achieve a good signal-to-noise ratio.
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e For 13C NMR, a proton-decoupled experiment was performed with a sufficient number of
scans to obtain a high-quality spectrum.[2]

Infrared (IR) Spectroscopy

Sample Preparation:

e Adrop of neat (undiluted) (S)-(-)-1-phenethylamine was placed on the surface of a polished
sodium chloride (NaCl) salt plate.[3][4]

o Asecond NaCl plate was carefully placed on top to create a thin liquid film between the
plates.[3]

Data Acquisition:

o A background spectrum of the empty spectrometer was collected to account for atmospheric
CO:2 and H20.[5][6]

e The prepared salt plates were mounted in the sample holder of the FT-IR spectrometer.

e The sample spectrum was acquired by co-adding multiple scans to improve the signal-to-
noise ratio. The spectrum was recorded in the range of 4000-600 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o Adilute solution of (S)-(-)-1-phenethylamine in a volatile organic solvent (e.g., methanol or
dichloromethane) was prepared.

o The sample was introduced into the mass spectrometer via direct injection or through a gas
chromatograph (GC-MS).

» Electron lonization (El) was used as the ionization method, with an electron energy of 70 eV.

[7]

Data Acquisition:
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e The mass analyzer was scanned over a mass-to-charge (m/z) range of approximately 40-
200 amu to detect the molecular ion and major fragment ions.

e The resulting mass spectrum was recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-(-)-1-phenethylamine.

Spectroscopic Analysis Workflow for (S)-(-)-1-Phenethylamine

Sample Preparation

Pure (S)-(-)-1-Phenethylamine

:
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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